molecular formula C24H26N4O2 B2625614 6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899990-24-0

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2625614
CAS No.: 899990-24-0
M. Wt: 402.498
InChI Key: YDQJEKJZSGHRSQ-UHFFFAOYSA-N
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Description

“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine and phenyl groups in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the phenyl and ethyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: N-oxides, hydroxylated derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and phenyl groups can interact with various receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Known for their anti-inflammatory and analgesic properties.

    Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and antihistamine effects.

    Phenyl-substituted compounds: Common in many drugs due to their ability to interact with biological targets.

Uniqueness

The unique combination of the pyridazinone core with piperazine and phenyl groups in “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-19-8-10-20(11-9-19)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJEKJZSGHRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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